molecular formula C16H14ClN5O B4447209 5-amino-N-(2-chlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2-chlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4447209
M. Wt: 327.77 g/mol
InChI Key: UUAVKMBYZUNBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(2-chlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole compounds. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 5-amino-N-(2-chlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or proteins involved in disease processes. For example, this compound has been shown to inhibit the activity of the enzyme p38 MAP kinase, which is involved in the regulation of inflammation. It has also been shown to inhibit the activity of the enzyme HIV-1 protease, which is required for the replication of the HIV virus.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and inhibit the replication of viruses. Additionally, it has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

The advantages of using 5-amino-N-(2-chlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its high potency, low toxicity, and good bioavailability. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are many potential future directions for the study of 5-amino-N-(2-chlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Some of these include:
1. Development of novel drugs based on this compound as a scaffold.
2. Investigation of the mechanism of action of this compound.
3. Study of the toxicity and pharmacokinetics of this compound in animal models.
4. Investigation of the potential applications of this compound in the treatment of other diseases, such as Alzheimer's disease and diabetes.
5. Optimization of the synthesis method of this compound to reduce cost and increase yield.
Conclusion:
This compound is a promising compound with potential applications in medicinal chemistry and drug discovery. Its high potency, low toxicity, and good bioavailability make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Scientific Research Applications

5-amino-N-(2-chlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. It has been used as a scaffold for the development of novel drugs, including kinase inhibitors, protease inhibitors, and antimicrobial agents.

Properties

IUPAC Name

5-amino-N-(2-chlorophenyl)-1-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O/c1-10-6-2-5-9-13(10)22-15(18)14(20-21-22)16(23)19-12-8-4-3-7-11(12)17/h2-9H,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAVKMBYZUNBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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